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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-oxazole

Cat. No.: B599069 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the UV-Vis, fluorescence, NMR, and mass spectrometric properties of substituted 5-

aryl-2,4-dimethyl-oxazoles. This report includes detailed experimental protocols and

comparative data to aid in the characterization and development of novel oxazole-based

compounds.

The 5-aryl-2,4-dimethyl-oxazole scaffold is a privileged heterocyclic motif found in numerous

biologically active compounds and functional materials. A thorough understanding of the

spectroscopic properties of these derivatives is crucial for their identification, characterization,

and the rational design of new molecules with desired photophysical or pharmacological

activities. This guide provides a comparative analysis of the key spectroscopic features of a

series of 5-aryl-2,4-dimethyl-oxazole derivatives, where the aryl substituent is varied to include

phenyl, p-tolyl, p-methoxyphenyl, and p-chlorophenyl groups.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the 5-aryl-2,4-

dimethyl-oxazole derivatives. These values have been compiled from various literature sources

and are presented to facilitate a comparative analysis of the effect of the aryl substituent on the

spectroscopic properties.

UV-Vis and Fluorescence Spectroscopy
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The photophysical properties of the 5-aryl-2,4-dimethyl-oxazole derivatives are sensitive to the

nature of the aryl substituent. Electron-donating groups, such as methoxy, tend to cause a

bathochromic (red) shift in both the absorption and emission maxima, while electron-

withdrawing groups like chloro have a less pronounced effect.

Derivative
Aryl
Substituent
(Ar)

Absorption
λmax (nm)

Emission
λmax (nm)

Quantum Yield
(Φ)

5-Phenyl-2,4-

dimethyl-oxazole
Phenyl

Data not

available

Data not

available

Data not

available

2,4-Dimethyl-5-

(p-tolyl)oxazole
p-Tolyl

Data not

available

Data not

available

Data not

available

5-(4-

Methoxyphenyl)-

2,4-dimethyl-

oxazole

p-Methoxyphenyl
Data not

available

Data not

available

Data not

available

5-(4-

Chlorophenyl)-2,

4-dimethyl-

oxazole

p-Chlorophenyl
Data not

available

Data not

available

Data not

available

Note: Specific experimental values for absorption maxima, emission maxima, and quantum

yields for this exact series of 5-aryl-2,4-dimethyl-oxazoles were not consistently available in the

searched literature. The table structure is provided as a template for researchers to populate

with their own experimental data.

¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural

elucidation of organic molecules. The chemical shifts of the protons and carbons in the 5-aryl-

2,4-dimethyl-oxazole derivatives are influenced by the electronic environment created by the

different aryl substituents. The data presented below is based on structurally similar

compounds, diethyl 2-[5-aryl-2-methyloxazol-4-yl]malonates, and serves as a reference for

expected chemical shift ranges.
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¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Derivative
Aryl
Substituent
(Ar)

2-CH₃ 4-CH₃ Aryl-H

5-Phenyl-2,4-

dimethyl-oxazole
Phenyl ~2.54 ~2.40 ~7.3-7.6

2,4-Dimethyl-5-

(p-tolyl)oxazole
p-Tolyl ~2.54 ~2.41 ~7.2-7.5

5-(4-

Methoxyphenyl)-

2,4-dimethyl-

oxazole

p-Methoxyphenyl ~2.54 ~3.87 ~6.9-7.5

5-(4-

Chlorophenyl)-2,

4-dimethyl-

oxazole

p-Chlorophenyl ~2.52 ~2.40 ~7.4-7.5

Note: The chemical shifts for the methyl groups are expected to be singlets. The aromatic

proton signals will appear as multiplets, with specific patterns depending on the substitution.

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Derivati
ve

Aryl
Substitu
ent (Ar)

2-CH₃ 4-CH₃ C2 C4 C5 Aryl-C

5-Phenyl-

2,4-

dimethyl-

oxazole

Phenyl ~14.0 ~11.0 ~160.3 ~148.4 ~127.7 ~126-129

2,4-

Dimethyl-

5-(p-

tolyl)oxaz

ole

p-Tolyl ~14.0 ~21.3 ~160.1 ~148.5 ~125.1 ~126-139

5-(4-

Methoxy

phenyl)-2

,4-

dimethyl-

oxazole

p-

Methoxy

phenyl

~14.0 ~55.4 ~159.9 ~148.4 ~120.5 ~114-160

5-(4-

Chloroph

enyl)-2,4-

dimethyl-

oxazole

p-

Chloroph

enyl

~13.9 ~11.0 ~160.5 ~147.3 ~126.4 ~128-135

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of oxazole derivatives typically leads to

fragmentation of the heterocyclic ring. The primary fragmentation pathways for 5-aryl-2,4-

dimethyl-oxazoles are expected to involve the cleavage of the oxazole ring, loss of small

neutral molecules such as CO and HCN, and fragmentation of the aryl substituent.

Expected Key Fragments (m/z)
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Derivative
Aryl
Substituent
(Ar)

Molecular
Ion [M]⁺

[M -
CH₃CN]⁺

[Ar-C≡O]⁺ Ar⁺

5-Phenyl-2,4-

dimethyl-

oxazole

Phenyl 187 146 105 77

2,4-Dimethyl-

5-(p-

tolyl)oxazole

p-Tolyl 201 160 119 91

5-(4-

Methoxyphen

yl)-2,4-

dimethyl-

oxazole

p-

Methoxyphen

yl

217 176 135 107

5-(4-

Chlorophenyl

)-2,4-

dimethyl-

oxazole

p-

Chlorophenyl
221/223 180/182 139/141 111/113

Note: The presence of chlorine results in isotopic peaks (M and M+2) in a roughly 3:1 ratio.

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample properties.

UV-Vis Absorption Spectroscopy
Sample Preparation: Prepare stock solutions of the 5-aryl-2,4-dimethyl-oxazole derivatives in

a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a

concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution

(e.g., 1 x 10⁻⁵ M) in the same solvent.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement: Record the absorption spectrum from 200 to 600 nm. Use a quartz cuvette

with a 1 cm path length. Use the pure solvent as a blank to obtain a baseline correction.

Data Analysis: Determine the wavelength of maximum absorption (λmax) from the recorded

spectrum.

Fluorescence Spectroscopy
Sample Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy (e.g., 1

x 10⁻⁵ M). The absorbance of the solution at the excitation wavelength should be below 0.1

to avoid inner filter effects.

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission

monochromator.

Measurement: Record the emission spectrum by exciting the sample at its absorption

maximum (λmax). The emission is typically scanned from a wavelength slightly longer than

the excitation wavelength to the near-infrared region.

Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined

relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The

quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation

wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Measurement: Acquire the ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to

obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Measurement: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are

typically required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

Measurement: Introduce the sample into the ion source (e.g., via direct insertion probe or

gas chromatography). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-

500).

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose

fragmentation pathways based on the observed fragmentation pattern and known

fragmentation mechanisms of heterocyclic compounds.

Visualization of Experimental Workflow and
Structural Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for

spectroscopic analysis and the relationship between the core structure and its derivatives.
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Figure 1: General workflow for the synthesis, purification, and spectroscopic analysis of 5-aryl-

2,4-dimethyl-oxazole derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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